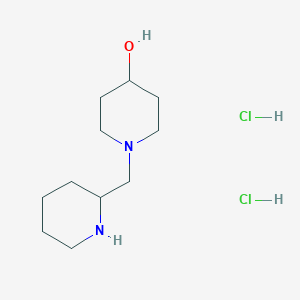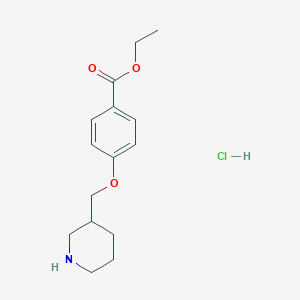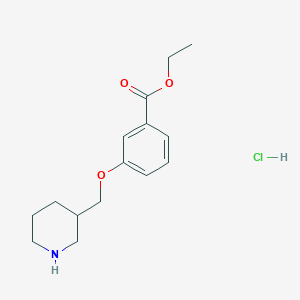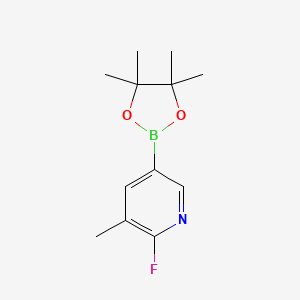
2-Fluor-3-methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Übersicht
Beschreibung
2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H17BFNO2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplung
Anwendung: Diese Verbindung wird häufig in der Suzuki-Miyaura-Kreuzkupplung verwendet, einem zentralen Verfahren in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen .
Protodeboronierung
Anwendung: Sie dient als Substrat für die katalytische Protodeboronierung, ein Verfahren zur Entfernung der Borgruppe aus Boronsäureestern .
Bausteine für die organische Synthese
Anwendung: Als Baustein in der organischen Synthese wird diese Verbindung verwendet, um einen Fluorpyridin-Rest in größere Moleküle einzuführen .
Fluoreszierende Kapselbildung
Anwendung: Analoge Boronsäureester werden zur Synthese von Liganden für die Bildung fluoreszierender M2L4-Typ-Kapseln verwendet .
Homologisierungsreaktionen
Anwendung: Die Verbindung ist an Homologisierungsreaktionen beteiligt, bei denen der Boranteil im Endprodukt erhalten bleibt .
Radikal-polare Crossover-Reaktionen
Anwendung: Sie wird in Radikal-polaren Crossover-Reaktionen verwendet, einer Art chemischer Reaktion, die radikale und polare Mechanismen kombiniert .
Proteomikforschung
Anwendung: Dieser Boronsäureester wird in der Proteomikforschung eingesetzt, um Proteinwechselwirkungen und -funktionen zu untersuchen .
Arzneimittelforschung
Anwendung: Die Rolle der Verbindung in der Arzneimittelforschung ist mit ihrer Verwendung in der Synthese von biologisch aktiven Molekülen verbunden .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential targets within the cholinergic system.
Mode of Action
Boronic esters, such as this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Boronic esters are known to be susceptible to hydrolysis, particularly at physiological ph , which could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound is used could impact its effectiveness.
Eigenschaften
IUPAC Name |
2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMBRPGPDHAQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675045 | |
| Record name | 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-71-9 | |
| Record name | 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)

![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)
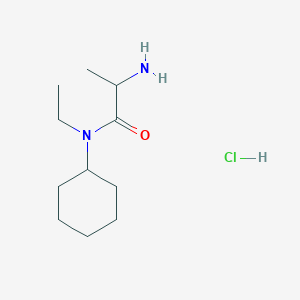
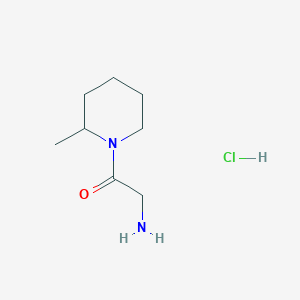
![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)
